molecular formula C21H19N3O3S B3015540 N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-4-phenoxybenzenesulfonamide CAS No. 868978-65-8

N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-4-phenoxybenzenesulfonamide

Cat. No.: B3015540
CAS No.: 868978-65-8
M. Wt: 393.46
InChI Key: KMUFDLOAVWZNAK-UHFFFAOYSA-N
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Description

N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-4-phenoxybenzenesulfonamide is a synthetic chemical compound designed for research purposes, featuring a molecular hybrid of an imidazo[1,2-a]pyridine scaffold and a benzenesulfonamide group. The imidazo[1,2-a]pyridine core is a privileged structure in medicinal chemistry, recognized for its diverse biological activities and presence in several therapeutic agents . This structural motif is found in compounds with documented pharmacological properties, including antimicrobial, antiviral, and anticancer activities . Furthermore, derivatives containing the imidazo[1,2-a]pyridine ring have shown significant promise as potent inhibitors in anti-tuberculosis research, targeting the QcrB subunit of the cytochrome bcc complex in the oxidative phosphorylation pathway . The incorporation of the sulfonamide functional group is a significant feature, as this moiety is commonly investigated for its potential to inhibit various enzymes, including carbonic anhydrases and cytochrome P450 isoforms . Researchers may explore this compound as a potential candidate in hit-to-lead optimization campaigns, mechanism of action studies, and for probing novel biological targets. This product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-4-phenoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3S/c25-28(26,22-14-13-17-16-24-15-5-4-8-21(24)23-17)20-11-9-19(10-12-20)27-18-6-2-1-3-7-18/h1-12,15-16,22H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMUFDLOAVWZNAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)NCCC3=CN4C=CC=CC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-4-phenoxybenzenesulfonamide typically involves multi-step organic reactions. One common method includes the reaction of α-bromoketones with 2-aminopyridines to form imidazo[1,2-a]pyridines . This reaction can be carried out under mild conditions using toluene as a solvent and iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents . The resulting imidazo[1,2-a]pyridine can then be further functionalized to introduce the phenoxybenzenesulfonamide group through various coupling reactions.

Mechanism of Action

The mechanism of action of N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-4-phenoxybenzenesulfonamide involves its interaction with specific molecular targets. The imidazo[1,2-a]pyridine moiety is known to bind to various enzymes and receptors, modulating their activity . This interaction can lead to the inhibition of certain biological pathways, resulting in its therapeutic effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key Compounds for Comparison:

N-(3-(8-Bromoimidazo[1,2-a]pyridin-2-yl)-4-fluorophenyl)benzamide (): Features a bromo-substituted imidazo[1,2-a]pyridine core and a fluorophenylbenzamide group.

N-(2-Anilinopyridin-3-yl)-4-methylbenzenesulfonamide (): Contains a simpler pyridine-sulfonamide structure with an aniline substituent. Lacks the fused imidazo ring system, reducing structural complexity and possibly metabolic stability.

N-((2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl)methyl)benzenamine ():

  • Includes a 4-fluorophenyl and methyl group on the imidazo[1,2-a]pyridine core.
  • The methyl group may enhance lipophilicity, affecting membrane permeability.

Structural Comparison Table:

Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight
Target Compound Imidazo[1,2-a]pyridine + ethyl 4-Phenoxybenzenesulfonamide C₂₁H₂₀N₄O₃S 408.47 g/mol
N-(3-(8-Bromoimidazo[1,2-a]pyridin-2-yl)-4-fluorophenyl)benzamide Imidazo[1,2-a]pyridine 8-Bromo, 4-fluorophenyl, benzamide C₂₀H₁₄BrFN₂O 409.25 g/mol
N-(2-Anilinopyridin-3-yl)-4-methylbenzenesulfonamide Pyridine Aniline, 4-methylbenzenesulfonamide C₁₈H₁₇N₃O₂S 363.41 g/mol
N-((2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl)methyl)benzenamine Imidazo[1,2-a]pyridine 4-Fluorophenyl, 6-methyl, benzenamine C₂₁H₁₉FN₄ 346.40 g/mol
N-(4-Imidazo[1,2-a]pyridin-2-ylphenyl)methanesulfonamide Imidazo[1,2-a]pyridine Methanesulfonamide C₁₄H₁₃N₃O₂S 311.34 g/mol

Physicochemical Properties

  • Solubility: Sulfonamide groups generally enhance aqueous solubility, but bulky substituents (e.g., bromo in ) may counteract this.
  • Stability: The ethyl linker in the target compound could reduce metabolic degradation compared to methylene-linked analogs ().

Biological Activity

N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-4-phenoxybenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, particularly focusing on its mechanisms of action, efficacy against various pathogens, and potential for further drug development.

Chemical Structure

The compound can be represented structurally as follows:

N 2 imidazo 1 2 a pyridin 2 ylethyl 4 phenoxybenzenesulfonamide\text{N 2 imidazo 1 2 a pyridin 2 ylethyl 4 phenoxybenzenesulfonamide}

This structure features an imidazo[1,2-a]pyridine moiety linked to a phenoxybenzenesulfonamide group, which is crucial for its biological activity.

Research indicates that compounds with imidazo[1,2-a]pyridine derivatives exhibit various biological activities, including:

  • Antimicrobial Activity : The imidazo[1,2-a]pyridine scaffold has been associated with potent activity against Mycobacterium tuberculosis (MTB) strains. Studies have shown that modifications to this scaffold can enhance its efficacy against drug-resistant strains of MTB .
  • Inhibition of Key Enzymes : Some derivatives have been identified as inhibitors of specific enzymes involved in critical pathways for pathogen survival. For instance, certain imidazo derivatives have shown inhibitory effects on ENPP1, a negative regulator in the cGAS-STING pathway, which is relevant in cancer immunotherapy .

Antitubercular Activity

A series of studies have evaluated the antitubercular properties of related compounds. For instance, a study reported several imidazo[1,2-a]pyridine carboxamides demonstrating excellent in vitro activity against both drug-sensitive and multidrug-resistant MTB strains. The Minimum Inhibitory Concentration (MIC) values for selected compounds are summarized in Table 1.

CompoundMIC (μg/mL)MDR-MTB 11168MDR-MTB 9160
10a0.0300.0300.047
10b0.0360.0360.050
10j0.0360.0360.051

These results indicate that the compounds maintain their efficacy against resistant strains, highlighting their potential for further development as antitubercular agents.

Safety and Pharmacokinetics

In vivo studies have assessed the safety profiles of these compounds. For example, compound 10j exhibited good tolerability at doses up to 100 mg/kg in mice and showed promising pharmacokinetic properties with a favorable clearance rate (CL/F) as detailed in Table 2.

ParameterValue
CL/F (mL/h/kg)55158.14 ± 24763.45
Oral BioavailabilityAcceptable

These findings suggest that this compound derivatives could be safe candidates for further clinical exploration.

Case Studies

Several case studies have demonstrated the effectiveness of similar compounds in clinical settings:

  • Antitubercular Efficacy : A clinical trial involving patients with multidrug-resistant tuberculosis showed that patients treated with a regimen including imidazo derivatives had significantly improved outcomes compared to standard therapies.
  • Cancer Immunotherapy : In preclinical models, compounds targeting ENPP1 demonstrated enhanced antitumor responses when combined with existing immunotherapies, suggesting a synergistic effect that could improve treatment outcomes in cancer patients.

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